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Compound of Interest

Compound Name: 4-Morpholinobenzohydrazide

Cat. No.: B1390736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Morpholinobenzohydrazide is a unique molecule that marries the structural features of

morpholine, a common motif in medicinal chemistry known for its favorable physicochemical

properties, and benzohydrazide, a versatile scaffold with a wide range of biological activities.

The precise structural elucidation of this compound is paramount for its application in drug

discovery and development, ensuring its identity, purity, and stability. This guide provides an in-

depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS)—used to characterize 4-
Morpholinobenzohydrazide. As a Senior Application Scientist, this document is designed to

not only present the data but also to offer insights into the interpretation and the underlying

principles that validate the structure.

The Molecular Blueprint: Understanding 4-
Morpholinobenzohydrazide
The structural integrity of 4-Morpholinobenzohydrazide is the foundation of its chemical and

biological behavior. Spectroscopic methods provide a non-destructive means to probe its

molecular architecture.
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Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the

carbon-hydrogen framework.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.

Mass Spectrometry (MS) determines the molecular weight and provides clues about the

molecular formula and fragmentation patterns.

The following sections will delve into each of these techniques, offering both theoretical

grounding and practical insights into the analysis of 4-Morpholinobenzohydrazide.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can

deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides information about the number of different types of protons,

their chemical environments, their proximity to other protons, and their quantitative ratios.

Predicted ¹H NMR Data for 4-Morpholinobenzohydrazide

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.7 - 7.8 Doublet 2H Ar-H (ortho to C=O)

~6.9 - 7.0 Doublet 2H
Ar-H (ortho to

Morpholine)

~9.5 - 10.0 Singlet 1H -NH-

~4.5 - 5.0 Broad Singlet 2H -NH₂

~3.7 - 3.8 Triplet 4H Morpholine (-O-CH₂-)

~3.3 - 3.4 Triplet 4H Morpholine (-N-CH₂-)
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Expert Analysis & Causality:

Aromatic Protons: The benzene ring exhibits a characteristic AA'BB' system due to the para-

substitution. The protons ortho to the electron-withdrawing carbonyl group of the hydrazide

are deshielded and appear at a lower field (~7.7-7.8 ppm), while the protons ortho to the

electron-donating morpholine nitrogen are shielded and appear at a higher field (~6.9-7.0

ppm).

Hydrazide Protons: The -NH- proton of the hydrazide moiety is expected to be a singlet and

can be broad, appearing at a significantly downfield chemical shift due to its acidic nature

and potential for hydrogen bonding. The terminal -NH₂ protons will also appear as a broad

singlet. Their chemical shift can be highly variable and is dependent on solvent and

concentration.

Morpholine Protons: The morpholine ring protons typically show two distinct triplets. The

protons adjacent to the oxygen atom (-O-CH₂-) are more deshielded and appear further

downfield (~3.7-3.8 ppm) compared to the protons adjacent to the nitrogen atom (-N-CH₂-) at

approximately 3.3-3.4 ppm.[1] This is a classic pattern for an N-substituted morpholine ring.

Experimental Protocol: ¹H NMR

Sample Preparation: Dissolve ~5-10 mg of 4-Morpholinobenzohydrazide in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can

influence the chemical shifts of exchangeable protons (NH, NH₂).

Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A

higher field strength will provide better resolution of the signals.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the spectrum and integrate the signals.

¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the

molecule.

Predicted ¹³C NMR Data for 4-Morpholinobenzohydrazide
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Chemical Shift (δ, ppm) Assignment

~165 - 170 C=O (Amide)

~150 - 155 Ar-C (C-N, Morpholine)

~128 - 130 Ar-CH (ortho to C=O)

~120 - 125 Ar-C (C-C=O)

~113 - 115 Ar-CH (ortho to Morpholine)

~66 - 67 Morpholine (-O-CH₂)

~47 - 49 Morpholine (-N-CH₂)

Expert Analysis & Causality:

Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and appears at the

lowest field (~165-170 ppm).

Aromatic Carbons: The aromatic region will show four distinct signals. The carbon attached

to the electron-donating morpholine nitrogen will be the most shielded among the quaternary

carbons, while the carbon attached to the carbonyl group will be more deshielded. The

chemical shifts of the protonated aromatic carbons will follow the trend observed in the ¹H

NMR spectrum.

Morpholine Carbons: Similar to the proton spectrum, the carbons adjacent to the oxygen will

be at a lower field (~66-67 ppm) compared to those adjacent to the nitrogen (~47-49 ppm).

Experimental Protocol: ¹³C NMR

Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive,

so a slightly more concentrated sample may be beneficial.

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. This simplifies the

spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

Data Processing: Process the FID as described for ¹H NMR.
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Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the presence of specific

functional groups in a molecule. Each functional group absorbs infrared radiation at a

characteristic frequency, corresponding to the vibrational energy of its bonds.

Characteristic IR Absorptions for 4-Morpholinobenzohydrazide

Wavenumber (cm⁻¹) Vibration Intensity

3300 - 3400 N-H stretch (Hydrazide) Medium

3150 - 3300 N-H stretch (Hydrazide) Medium

2850 - 3000
C-H stretch (Aromatic &

Aliphatic)
Medium-Strong

~1640 C=O stretch (Amide I) Strong

~1600 C=C stretch (Aromatic) Medium

~1550 N-H bend (Amide II) Medium

~1115 C-O-C stretch (Morpholine) Strong

Expert Analysis & Causality:

N-H Vibrations: The two distinct N-H stretching bands in the 3150-3400 cm⁻¹ region are

characteristic of the -NHNH₂ group of the hydrazide, corresponding to the symmetric and

asymmetric stretches.

Carbonyl Stretch: A strong absorption around 1640 cm⁻¹ is a definitive indicator of the amide

carbonyl (C=O) group. Its position is influenced by conjugation with the aromatic ring.

Aromatic and Aliphatic C-H Stretches: The region just below 3000 cm⁻¹ will show C-H

stretching vibrations from the morpholine ring, while weaker absorptions just above 3000

cm⁻¹ are indicative of the aromatic C-H bonds.[2]

C-O-C Stretch: The strong band around 1115 cm⁻¹ is a hallmark of the C-O-C ether linkage

within the morpholine ring.
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Experimental Protocol: IR Spectroscopy

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the key absorption bands and assign them to the corresponding

functional groups.

Workflow for Spectroscopic Analysis

Sample Preparation

NMR Spectroscopy

IR & Mass Spectrometry
Data Analysis & Structure Elucidation

Dissolve in
Deuterated Solvent

Acquire ¹H NMR

Acquire IR Spectrum

Acquire Mass Spectrum

Acquire ¹³C NMR

Correlate Spectroscopic Data Confirm Structure of
4-Morpholinobenzohydrazide

Click to download full resolution via product page

Caption: Workflow for the complete spectroscopic characterization of 4-
Morpholinobenzohydrazide.

Part 3: Mass Spectrometry
Mass spectrometry provides the molecular weight of a compound and, through fragmentation

analysis, can offer further structural information.

Expected Mass Spectrometry Data for 4-Morpholinobenzohydrazide
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Molecular Formula: C₁₁H₁₅N₃O₂

Molecular Weight: 221.26 g/mol

Expected Molecular Ion (M⁺): m/z = 221

Fragmentation Pathway:

Electron ionization (EI) would likely lead to characteristic fragmentation patterns. The most

probable fragmentations would involve the cleavage of the amide bond and the hydrazide N-N

bond.

[C₁₁H₁₅N₃O₂]⁺˙
m/z = 221

[C₁₁H₁₃N₂O]⁺
m/z = 189

- NH₂

[C₁₁H₁₃NO]⁺˙
m/z = 175

- N₂H₂

[C₄H₈NO]⁺
m/z = 86

- C₇H₅O

[C₇H₅O]⁺
m/z = 105

- C₄H₈N

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 4-Morpholinobenzohydrazide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1390736#spectroscopic-data-nmr-ir-
mass-for-4-morpholinobenzohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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